molecular formula C20H22N4O2S2 B13849066 2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B13849066
M. Wt: 414.5 g/mol
InChI Key: JKVMIJZTPLDEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core, a cyclopropyl group, and an isoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothieno pyrimidine core, introduction of the cyclopropyl group, and attachment of the isoxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is unique due to its specific structural features, such as the combination of a benzothieno pyrimidine core with a cyclopropyl group and an isoxazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C20H22N4O2S2/c1-10-3-6-13-14(7-10)28-20-17(13)19(22-18(23-20)12-4-5-12)27-9-16(25)21-15-8-11(2)26-24-15/h8,10,12H,3-7,9H2,1-2H3,(H,21,24,25)

InChI Key

JKVMIJZTPLDEIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)SCC(=O)NC5=NOC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.